molecular formula C6H6N4O4 B1679002 Nitrofurazone CAS No. 59-87-0

Nitrofurazone

Cat. No. B1679002
CAS RN: 59-87-0
M. Wt: 198.14 g/mol
InChI Key: IAIWVQXQOWNYOU-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitrofurazone is an antimicrobial organic compound that belongs to the nitrofuran class . It is most commonly used as a topical antibiotic ointment, effective against gram-positive bacteria, gram-negative bacteria, and can be used in the treatment of trypanosomiasis .


Synthesis Analysis

Nitrofurazone has been repurposed towards the design and synthesis of novel apoptotic-dependent anticancer and antimicrobial agents . A modified method for the synthesis of Nitrofurazone has been reported .


Molecular Structure Analysis

Nitrofurazone has a molecular formula of C6H6N4O4 and a molecular weight of 198.14 g/mol . Its structure includes a 5-nitrofuryl moiety .


Chemical Reactions Analysis

Nitrofurazone has shown good electrocatalytic activity to redox reactions by differential pulse voltammetry and cyclic voltammetry . The stereo-electronic properties of Nitrofurazone analogs have been analyzed, demonstrating high reactivity through the reduction of the 5-nitrofuryl moiety .


Physical And Chemical Properties Analysis

Nitrofurazone appears as odorless pale yellow needles or yellow powder . Its solubility and thermodynamic properties have been studied .

Scientific Research Applications

Antimicrobial Applications

  • Topical Antibacterial Agent : Nitrofurazone is commonly used as a topical antibacterial agent for skin infections and burns, demonstrating effectiveness against a wide range of infectious microorganisms. It has been continually useful in treating Gram-positive and Gram-negative bacteria, including common urinary tract pathogens (Tehrani, Zarghi & Fathali, 2010).

  • Prevention of Catheter-Associated Urinary Tract Infections (CAUTI) : Nitrofurazone-impregnated catheters have been developed as a novel modality for the prevention of CAUTI, reflecting a renewed interest in the effectiveness of nitrofurans in combating bacterial resistance (Guay, 2012).

Synthesis and Formulation

  • Modified Synthesis Methods : Studies have explored various methods of synthesizing nitrofurazone, optimizing these methods for the pharmaceutical industry in terms of quality and yield, indicating the ongoing relevance of this compound in medical applications (Tehrani, Zarghi & Fathali, 2003).

  • Composite Films Incorporating Nitrofurazone : Research has been conducted on incorporating nitrofurazone into chitosan and polyvinyl alcohol composite films for potential use as wound dressings. These films have shown improved properties and increased antibacterial effects against certain bacteria (Kouchak et al., 2014).

Mechanistic Studies

  • Structural and Mechanistic Insights : Investigations into the structural and mechanistic aspects of nitrofurazone have revealed how it is activated by bacterial enzymes and its interaction with DNA, providing deeper understanding of its mode of action at a molecular level (Race et al., 2005).

Ecotoxicity and Environmental Impact

  • Ecotoxicity Assessment : Nitrofurazone's effects on ecosystems, particularly in aquaculture, have been assessed. Studies have analyzed its impact on antioxidant enzymes in aquatic organisms, demonstrating the importance of understanding its environmental impact and providing a basis for environmental monitoring (Hong et al., 2017).

Detection and Analysis in Food Products

  • Residue Detection in Food Products : There is significant research on methods for detecting nitrofurazone residues in animal products, which is essential for ensuring food safety and compliance with regulations banning its use in food-producing animals (Bendall et al., 2019).

Safety And Hazards

Nitrofurazone is harmful if swallowed and may cause an allergic skin reaction . It is suspected of causing genetic defects and is suspected of causing cancer . The FDA withdrew its approval for the use of drug products containing Nitrofurazone .

properties

IUPAC Name

[(E)-(5-nitrofuran-2-yl)methylideneamino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O4/c7-6(11)9-8-3-4-1-2-5(14-4)10(12)13/h1-3H,(H3,7,9,11)/b8-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIWVQXQOWNYOU-FPYGCLRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=N/NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O4
Record name NITROFURAZONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20774
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Nitrofurazone appears as odorless pale yellow needles or yellow powder. pH (saturated aqueous solution) 6.0 - 6.5. Alkaline solutions are dark orange. (NTP, 1992), Dry Powder, Odorless, lemon-yellow crystalline powder; [HSDB], Solid, Odorless pale yellow needles or yellow powder. pH (saturated aqueous solution) 6.0 - 6.5. Alkaline solutions are dark orange.
Record name NITROFURAZONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20774
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hydrazinecarboxamide, 2-[(5-nitro-2-furanyl)methylene]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nitrofurazone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1240
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Nitrofurazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014480
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 5-NITRO-2-FURALDEHYDE SEMICARBAZONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/934
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Boiling Point

236-240 °C
Record name NITROFURAZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3136
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), 1 G IN 4200 ML WATER, 590 ML ALC, 350 ML PROPYLENE GLYCOL; SOL IN POLYETHYLENE GLYCOL MIXT UP TO ABOUT 1%; PRACTICALLY INSOL IN CHLOROFORM & ETHER, SOL IN ALKALINE SOLN, 2.68e-01 g/L
Record name NITROFURAZONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20774
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Nitrofural
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00336
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NITROFURAZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3136
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nitrofurazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014480
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

0.00000431 [mmHg]
Record name Nitrofurazone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1240
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Mechanism of Action

The exact mechanism of action is unknown. Nitrofurazone inhibits several bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate. This activity is believed also to affect pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase., MECHANISM OF ANTIBACTERIAL ACTION OF FURAN DERIV IS UNKNOWN, BUT IT IS PRESUMED THAT THE COMPD INTERFERES WITH ENZYMATIC PROCESSES ESSENTIAL TO BACTERIAL GROWTH. /FURAN DERIV/, The exact mechanism of action of nitrofurazone is not known. It appears, howeverthat the drug acts by inhibiting bacterial enzymes involved in carbohydrage metabolism. Oragnic matter (eg, blood pus, serum) and aminobenzoic acid (p-aminobenzoic acid) inhibit the antibacterial action of nitrofurazone.
Record name Nitrofural
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00336
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NITROFURAZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3136
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Nitrofurazone

Color/Form

PALE YELLOW NEEDLES, LEMON-YELLOW CRYSTALLINE POWDER

CAS RN

59-87-0
Record name NITROFURAZONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20774
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Nitrofurazone [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrofural
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00336
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name nitrofurazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757244
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name nitrofurazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2100
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name nitrofurazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1602
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydrazinecarboxamide, 2-[(5-nitro-2-furanyl)methylene]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name NITROFURAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8XI70B5Z6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NITROFURAZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3136
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nitrofurazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014480
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 5-NITRO-2-FURALDEHYDE SEMICARBAZONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/934
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

457 to 464 °F (decomposes) (NTP, 1992), 238 °C, 457-464 ° F
Record name NITROFURAZONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20774
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Nitrofural
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00336
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nitrofurazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014480
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 5-NITRO-2-FURALDEHYDE SEMICARBAZONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/934
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nitrofurazone
Reactant of Route 2
Reactant of Route 2
Nitrofurazone
Reactant of Route 3
Reactant of Route 3
Nitrofurazone
Reactant of Route 4
Nitrofurazone

Citations

For This Compound
16,500
Citations
DR McCalla, A Reuvers, C Kaiser - Journal of Bacteriology, 1970 - Am Soc Microbiol
… Each of these steps toward nitrofurazone resistance is accompanied by loss of soluble nitrofurazone reductase activity. When sensitive bacteria are exposed to labeled nitrofurazone or …
Number of citations: 248 journals.asm.org
DR McCalla, C Kaiser, MHL Green - Journal of Bacteriology, 1978 - Am Soc Microbiol
Wild-type Escherichia coli cells are sensitive to nitrofurazone (NF) and many other nitrofuran derivatives. A variety of evidence indicated that these compounds are converted to toxic “…
Number of citations: 146 journals.asm.org
A Ryan, E Kaplan, N Laurieri, E Lowe, E Sim - Scientific reports, 2011 - nature.com
… nitrofurazone and describes the kinetics of nitrofurazone reduction by paAzoR1 as well as the structure of nitrofurazone … for the reduction of nitrofurazone by azoreductases that is also …
Number of citations: 44 www.nature.com
MC Chung, RVC Güido, TF Martinelli… - Bioorganic & medicinal …, 2003 - Elsevier
The synthesis of mutual prodrugs of nitrofurazone with primaquine, using specific and nonspecific spacer groups, has been previously attempted seeking selective antichagasic agents. …
Number of citations: 108 www.sciencedirect.com
PR Race, AL Lovering, RM Green, A Ossor… - Journal of Biological …, 2005 - ASBMB
… The global reaction rate for nitrofurazone determined in this … oxidized NTR-nitrofurazone complex, nitrofurazone is oriented … We infer that the orientation of bound nitrofurazone depends …
Number of citations: 238 www.jbc.org
K Hoenicke, R Gatermann, L Hartig… - Food Additives and …, 2004 - Taylor & Francis
… veterinary drug nitrofurazone. It is therefore used as a marker for nitrofurazone abuse. … are not linked to the illegal use of nitrofurazone. The present studies have shown that SEM …
Number of citations: 141 www.tandfonline.com
JO Kim, JK Park, JH Kim, SG Jin, CS Yong… - International journal of …, 2008 - Elsevier
… To evaluate whether sodium alginate affected the release rates of nitrofurazone, we … various nitrofurazone-loaded hydrogels. The release profiles of nitrofurazone in three nitrofurazone-…
Number of citations: 374 www.sciencedirect.com
M Kouchak, A Ameri, B Naseri… - Iranian Journal of Basic …, 2014 - ncbi.nlm.nih.gov
… However, due to its high permeability through the skin, nitrofurazone remains for a limited … was to insert nitrofurazone in a chitosan-PVA composite film in order to decrease nitrofurazone …
Number of citations: 78 www.ncbi.nlm.nih.gov
DG Desai, KS Liao, ME Cevallos… - The Journal of …, 2010 - auajournals.org
… To investigate the effect of the nitrofurazone antimicrobial compound we compared nitrofurazone-silicone catheters to silicone-only catheters. Nitrofurazone-silicone catheters were not …
Number of citations: 133 www.auajournals.org
Ł Popiołek, A Biernasiuk - Saudi Pharmaceutical Journal, 2017 - Elsevier
… Nitrofurazone analogues analyzed in this study were … In the case of the synthesis of nitrofurazone analogues 28, 29, 35… Whereas for the synthesis of nitrofurazone analogues (30–34, …
Number of citations: 50 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.